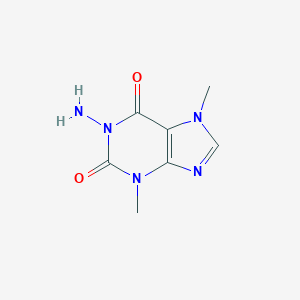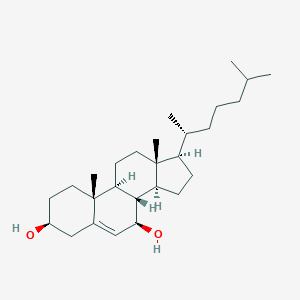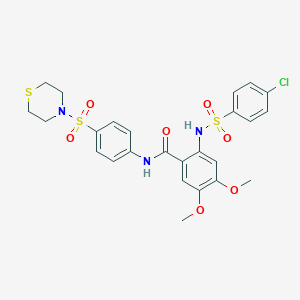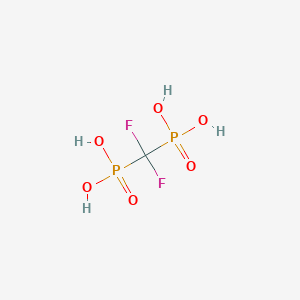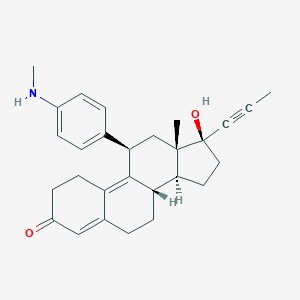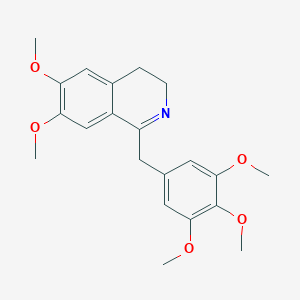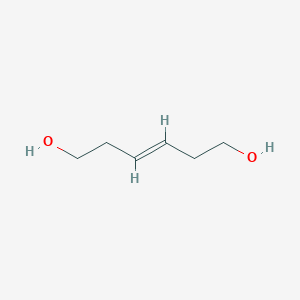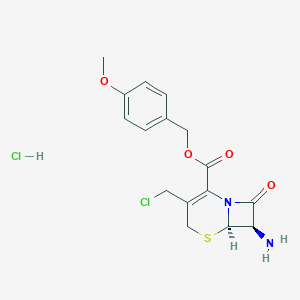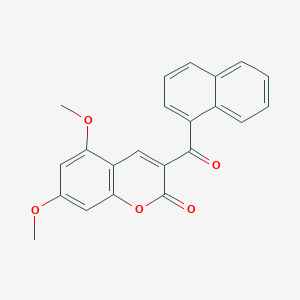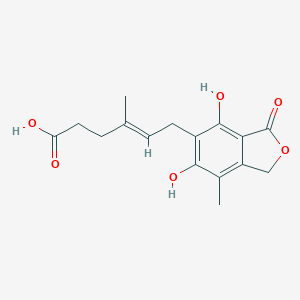
1,4-Dichloroisoquinoline-7-sulfonyl chloride
概要
説明
1,4-Dichloroisoquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C₉H₄Cl₃NO₂S. It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of two chlorine atoms, an isoquinoline ring, and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dichloroisoquinoline-7-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of isoquinoline derivatives followed by sulfonylation. The reaction typically requires:
Chlorinating agents: such as thionyl chloride or phosphorus pentachloride.
Sulfonylating agents: such as chlorosulfonic acid or sulfuryl chloride.
Reaction conditions: The reactions are usually carried out under an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination and sulfonylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
1,4-Dichloroisoquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Reduction reactions: The sulfonyl chloride group can be reduced to a sulfonamide or sulfone.
Oxidation reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles like amines, alcohols, or thiols, often in the presence of a base such as triethylamine.
Reduction reactions: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Substitution reactions: Yield substituted isoquinoline derivatives.
Reduction reactions: Produce sulfonamides or sulfones.
Oxidation reactions: Result in sulfonic acids or other oxidized products.
科学的研究の応用
1,4-Dichloroisoquinoline-7-sulfonyl chloride is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As a precursor in the synthesis of pharmaceutical agents.
Industry: In the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,4-dichloroisoquinoline-7-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
1,4-Dichloroisoquinoline: Lacks the sulfonyl chloride group, making it less reactive in certain chemical transformations.
Isoquinoline-7-sulfonyl chloride: Lacks the chlorine atoms, affecting its reactivity and applications.
1,4-Dichloroisoquinoline-3-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position, leading to different reactivity and applications.
Uniqueness
1,4-Dichloroisoquinoline-7-sulfonyl chloride is unique due to the presence of both chlorine atoms and the sulfonyl chloride group at specific positions on the isoquinoline ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in various chemical synthesis processes.
特性
IUPAC Name |
1,4-dichloroisoquinoline-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO2S/c10-8-4-13-9(11)7-3-5(16(12,14)15)1-2-6(7)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTOICZCRRXFKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=NC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586543 | |
| Record name | 1,4-Dichloroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223671-80-5 | |
| Record name | 1,4-Dichloroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)
